

The Synthesis of BINAP: A Technical Guide to a Privileged Ligand

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Introduction

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a chiral diphosphine ligand that has become indispensable in the field of asymmetric catalysis. Its C2-symmetric, atropisomeric structure provides a well-defined chiral environment around a metal center, enabling high enantioselectivity in a wide range of chemical transformations. This has made BINAP and its derivatives crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is paramount. The precursor to this "privileged ligand" is 1,1'-bi-2-naphthol (BINOL), an axially chiral diol. This technical guide provides an indepth overview of the primary industrial methods for synthesizing BINAP from BINOL, focusing on the key experimental protocols, quantitative data, and reaction mechanisms relevant to researchers, scientists, and professionals in drug development.

Industrial Synthetic Routes from BINOL to BINAP

Several industrial methods have been developed for the large-scale production of BINAP, each with its own set of advantages and disadvantages. The three most prominent routes are the Noyori/Takasago method, the Merck method, and the Monsanto method. A key divergence in these approaches is the starting material: the Noyori/Takasago method begins with racemic BINOL and introduces chirality through resolution at a later stage, while the Merck and Monsanto methods typically start with enantiomerically pure BINOL.



Comparative Overview of Industrial BINAP Synthesis Methods

The choice of a synthetic route on an industrial scale is a trade-off between factors such as overall yield, cost of reagents, operational safety, and process efficiency. The following table summarizes the key quantitative data and characteristics of the three major industrial methods for BINAP synthesis.

Feature	Noyori/Takasago Method	Merck Method	Monsanto Method
Starting Material	Racemic (±)-BINOL	Enantiopure (R)- or (S)-BINOL	Enantiopure (R)- or (S)-BINOL
Key Intermediate	Racemic (±)-BINAPO	(R)- or (S)-BINOL ditriflate	(R)- or (S)-BINOL ditriflate
Phosphorus Source	Diphenylphosphinyl chloride (Ph₂P(O)Cl)	Diphenylphosphine (Ph₂PH)	Diphenylchlorophosph ine (Ph ₂ PCI)
Chirality Introduction	Resolution of (±)- BINAPO	Use of resolved BINOL	Use of resolved BINOL
Overall Yield	Moderate (largely due to resolution step)	Good (typically the highest reported)	Moderate to Good
Key Advantages	First successful large- scale method.	High overall yield, short synthetic sequence.	Use of readily available and easier to handle raw materials, shorter batch time than Merck method.
Key Disadvantages	Long and multi-step process, harsh conditions for bromination (low yield), resolution step reduces theoretical yield by 50% for a single enantiomer.	Use of pyrophoric, toxic, and malodorous diphenylphosphine, long reaction time for the coupling step.	Yield is slightly lower than the Merck method.



Detailed Experimental Protocols Noyori/Takasago Method

This classical approach involves the synthesis of racemic BINAPO (BINAP dioxide), followed by resolution and subsequent reduction to enantiopure BINAP.

Step 1: Bromination of Racemic BINOL

- Reaction: Racemic BINOL is converted to 2,2'-dibromo-1,1'-binaphthyl.
- Procedure: A mixture of triphenylphosphine in dry acetonitrile is prepared. Bromine is added
 dropwise at low temperature. Racemic BINOL is then added, and the mixture is heated. The
 solvent is removed under vacuum, and the crude product is purified by recrystallization from
 ethanol.
- Quantitative Data: This step is often low-yielding, with reported yields around 45%[1][2][3].

Step 2: Synthesis of Racemic BINAPO

- Reaction: The dibrominated binaphthyl undergoes a Grignard reaction followed by coupling with diphenylphosphinyl chloride.
- Procedure: Magnesium turnings are activated with iodine and 1,2-dibromoethane in THF. A
 solution of 2,2'-dibromo-1,1'-binaphthyl in toluene is added, and the mixture is heated to form
 the Grignard reagent. The reaction is then cooled, and a solution of diphenylphosphinyl
 chloride in toluene is added dropwise. After workup, the crude product is recrystallized from
 toluene/heptane.
- Quantitative Data: The yield of racemic BINAPO is typically good, around 86% (75% from the first crop and an additional 11% from the mother liquor)[1][4].

Step 3: Optical Resolution of Racemic BINAPO

 Reaction: The racemic BINAPO is resolved by forming a diastereomeric complex with a chiral resolving agent.



- Procedure: Racemic BINAPO is dissolved in chloroform by heating. A warm solution of
 (-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate in ethyl acetate is added. The mixture is
 allowed to stand overnight, leading to the precipitation of the less soluble diastereomeric
 complex. The complex is collected by filtration. The enantiopure BINAPO is then liberated
 from the complex by treatment with aqueous sodium hydroxide and extraction with
 chloroform.
- Quantitative Data: The resolution step is efficient, and the enantiomerically pure BINAPO can be recovered in high yield from the diastereomeric complex[1][4].

Step 4: Reduction of Enantiopure BINAPO to BINAP

- Reaction: The phosphine oxide is reduced to the corresponding phosphine.
- Procedure: Enantiopure BINAPO is dissolved in xylene with triethylamine. Trichlorosilane is added via syringe, and the mixture is heated under an inert atmosphere. After cooling, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The product is purified by recrystallization from methanol.
- Quantitative Data: The reduction is highly efficient, with yields of around 97%[1][4].

Merck Method

This more modern approach starts with enantiomerically pure **BINOL**, thus avoiding the resolution step.

Step 1: Synthesis of BINOL Ditriflate

- Reaction: The hydroxyl groups of enantiopure BINOL are converted to triflate groups.
- Procedure: To a solution of (R)-(+)-1,1'-bi-2-naphthol in dry methylene chloride and pyridine at 5-10°C under a nitrogen atmosphere, triflic anhydride is added. The solution is stirred overnight at room temperature. Hexane is then added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated to give the ditriflate as a white solid.
- Quantitative Data: This step proceeds in high yield, typically around 94%[5].

Step 2: Nickel-Catalyzed Coupling with Diphenylphosphine



- Reaction: The BINOL ditriflate is coupled with diphenylphosphine in the presence of a nickel catalyst.
- Procedure: [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) is placed in a flask under nitrogen. Anhydrous DMF and diphenylphosphine are added, and the solution is heated to 100°C. A solution of the BINOL ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF is then added. Additional portions of diphenylphosphine are added over several hours. The reaction is heated until the ditriflate is consumed (2-3 days). The product crystallizes upon cooling and is collected by filtration, washed with methanol, and dried.
- Quantitative Data: The coupling reaction gives (R)-(+)-BINAP in approximately 77% yield with a chemical purity of ~97% and an enantiomeric excess of >99%[5][6].

Monsanto Method

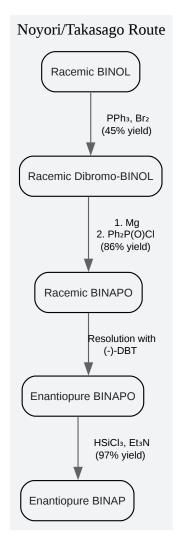
This method also starts with enantiopure **BINOL** ditriflate but utilizes a different and more industrially friendly phosphorus source.

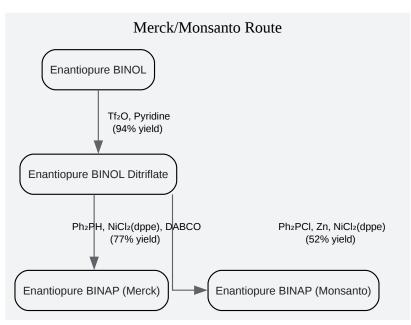
- Reaction: BINOL ditriflate is coupled with diphenylchlorophosphine in the presence of zinc metal as a reductant.
- Procedure: The reaction is carried out with enantiopure **BINOL** ditriflate, diphenylchlorophosphine, and excess zinc powder in the presence of a nickel catalyst, such as NiCl₂(dppe). The zinc serves to reduce the Ni(II) precatalyst to the active Ni(0) species in situ and also to react with diphenylchlorophosphine.
- Quantitative Data: This process is reported to have a slightly lower yield than the Merck method, around 52%, but offers advantages in terms of the handling and cost of raw materials[2][6].

Reaction Mechanisms and Visualizations Overall Synthetic Workflow: BINOL to BINAP

The following diagram illustrates the two main strategies for synthesizing enantiopure BINAP from **BINOL**: the resolution-based approach and the direct synthesis from resolved **BINOL**.







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Caption: Comparison of major synthetic routes to BINAP.

Catalytic Cycle for Nickel-Catalyzed Phosphination

The Merck and Monsanto methods rely on a nickel-catalyzed cross-coupling reaction. The active catalyst is a Ni(0) species, which is generated in situ from a Ni(II) precatalyst. The proposed catalytic cycle involves oxidative addition, ligand exchange/reaction with the phosphorus source, and reductive elimination.



Caption: Proposed catalytic cycle for Ni-catalyzed BINAP synthesis.

Conclusion

The synthesis of BINAP from **BINOL** is a well-established process with several viable industrial routes. The classical Noyori/Takasago method, while historically significant, is often superseded by more modern approaches like the Merck and Monsanto methods, which offer higher efficiency and shorter synthetic sequences by starting from enantiopure **BINOL**. The choice of a particular method depends on a careful consideration of factors including yield, cost, safety, and available infrastructure. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the synthesis of this critical chiral ligand. The continued development of more efficient and sustainable methods for BINAP synthesis will undoubtedly further expand its application in asymmetric catalysis.

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